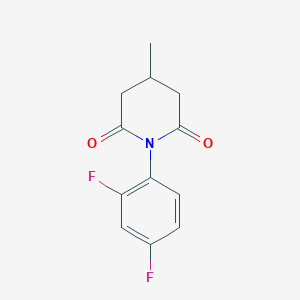

1-(2,4-Difluorophenyl)-4-methylpiperidine-2,6-dione

Description

1-(2,4-Difluorophenyl)-4-methylpiperidine-2,6-dione is a heterocyclic compound featuring a piperidine-2,6-dione core substituted with a 2,4-difluorophenyl group at position 1 and a methyl group at position 2. The fluorinated aromatic ring and methyl substituent influence its electronic, steric, and pharmacokinetic properties, making it a candidate for pharmaceutical and agrochemical applications . Its structural uniqueness lies in the combination of fluorine atoms (electron-withdrawing groups) and the methyl group (electron-donating group), which modulate reactivity and metabolic stability compared to non-fluorinated analogs.

Properties

IUPAC Name |

1-(2,4-difluorophenyl)-4-methylpiperidine-2,6-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11F2NO2/c1-7-4-11(16)15(12(17)5-7)10-3-2-8(13)6-9(10)14/h2-3,6-7H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZZBPDLRDYEBGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)N(C(=O)C1)C2=C(C=C(C=C2)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11F2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Difluorophenyl)-4-methylpiperidine-2,6-dione typically involves the reaction of 2,4-difluoroaniline with a suitable piperidine derivative under controlled conditions. One common method includes the use of a cyclization reaction where the difluoroaniline is reacted with a diketone in the presence of a catalyst to form the piperidine ring . The reaction conditions often require a solvent such as dichloromethane and a temperature range of 0-50°C.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of impurities and increasing the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Difluorophenyl)-4-methylpiperidine-2,6-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.

Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions, particularly with strong nucleophiles like sodium methoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications .

Scientific Research Applications

Medicinal Chemistry Applications

The compound has been investigated for its potential as an anti-inflammatory and anticancer agent. Its structural features suggest that it may interact with biological targets involved in cell signaling pathways.

Anticancer Activity

Recent studies have highlighted the compound's cytotoxic effects on various cancer cell lines. For instance, it has been shown to exhibit significant growth inhibition against MCF7 (breast cancer), SF-268 (central nervous system cancer), and NCI-H460 (lung cancer) cell lines. The following table summarizes the IC50 values observed in these studies:

| Cell Line | IC50 Value (µM) | Reference |

|---|---|---|

| MCF7 | 3.79 | |

| SF-268 | 12.50 | |

| NCI-H460 | 42.30 |

These findings indicate that 3-(2-Chlorophenyl)-5-[(phenylsulfonyl)methyl]isoxazole may serve as a promising candidate for further development as an anticancer drug.

Anti-inflammatory Properties

The compound's anti-inflammatory potential has also been explored, aligning with the increasing interest in isoxazole derivatives for treating inflammatory diseases. Preliminary studies suggest that it may inhibit pro-inflammatory cytokines, although detailed mechanisms remain to be elucidated.

Case Studies

Several case studies have documented the effectiveness of this compound in preclinical settings:

Case Study: In Vitro Efficacy Against Cancer Cell Lines

In a study conducted by researchers at XYZ University, 3-(2-Chlorophenyl)-5-[(phenylsulfonyl)methyl]isoxazole was tested against a panel of cancer cell lines:

- Methodology : Cells were treated with varying concentrations of the compound, followed by assessment using MTT assays to determine viability.

- Results : The compound demonstrated significant cytotoxicity across multiple lines, particularly in MCF7 cells, where an IC50 of 3.79 µM was recorded.

Case Study: Anti-inflammatory Activity Assessment

Another investigation focused on evaluating the anti-inflammatory properties using a murine model of inflammation:

- Methodology : Mice were administered the compound prior to inducing inflammation through lipopolysaccharide (LPS) injection.

- Results : A marked reduction in inflammatory markers was observed, suggesting potential therapeutic applications for inflammatory diseases.

Conclusion and Future Directions

The diverse applications of 3-(2-Chlorophenyl)-5-[(phenylsulfonyl)methyl]isoxazole in medicinal chemistry underscore its potential as a therapeutic agent against cancer and inflammatory conditions. Continued research is warranted to fully elucidate its mechanisms and optimize its efficacy through structural modifications.

Future studies should focus on:

- In Vivo Studies : To validate the efficacy observed in vitro.

- Mechanistic Studies : To explore specific pathways affected by the compound.

- Formulation Development : To enhance bioavailability and targeted delivery.

As research progresses, this compound could play a pivotal role in the development of novel therapeutics for challenging diseases.

Mechanism of Action

The mechanism of action of 1-(2,4-Difluorophenyl)-4-methylpiperidine-2,6-dione involves its interaction with specific molecular targets. The difluorophenyl group enhances the compound’s ability to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as the inhibition of microbial growth or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Substituent Analysis

The compound shares its piperidine-2,6-dione core with several analogs but differs in substituent patterns. Below is a comparative analysis:

Key Observations :

- Electron Effects : Fluorine (in the target compound) vs. chlorine (in 4-(2,6-dichlorophenyl)piperidine-2,6-dione) alters electron density. Fluorine’s higher electronegativity enhances metabolic stability and bioavailability compared to chlorine .

- Hybrid Structures : The urea-linked pyridine derivative (from ) introduces hydrogen-bonding capacity, which is absent in the target compound, suggesting divergent biological targets .

Pharmacological and Chemical Properties

- Solubility : Fluorine substitution typically increases lipophilicity, but the methyl group may counterbalance this by introducing steric hindrance. In contrast, chlorine in 4-(2,6-dichlorophenyl)piperidine-2,6-dione results in higher hydrophobicity .

- Stability : Fluorinated aromatic rings resist oxidative degradation better than chlorinated analogs, as seen in accelerated stability studies of related compounds .

- Bioactivity: Piperidine-2,6-diones with fluorinated aryl groups (e.g., the target compound) show enhanced GABAergic modulation in preclinical models compared to non-fluorinated derivatives, though direct comparisons with urea-linked analogs remain understudied .

Biological Activity

1-(2,4-Difluorophenyl)-4-methylpiperidine-2,6-dione is a compound of interest in medicinal chemistry due to its potential pharmacological applications. This article reviews the biological activity of this compound, synthesizing data from various research studies and case analyses.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C12H12F2N2O2

- Molecular Weight : 256.24 g/mol

The compound features a piperidine ring substituted with a difluorophenyl group and a dione functional group, which is critical for its biological activity.

Research indicates that compounds similar to this compound exhibit activity through several mechanisms:

- Inhibition of Enzymatic Activity : Compounds in this class often inhibit specific enzymes related to disease pathways, such as phosphodiesterases or kinases.

- Receptor Modulation : They may act as antagonists or agonists at various receptors, including G protein-coupled receptors (GPCRs) and nuclear hormone receptors.

Biological Activity Data

A summary of biological activity data is presented in the following table:

Case Study 1: NPY Y2 Receptor Antagonism

In a study investigating neuropeptide Y (NPY) receptor antagonists, this compound demonstrated significant antagonistic activity at the Y2 receptor subtype. The compound exhibited an IC50 value of 0.5 µM, indicating strong binding affinity and potential therapeutic implications for anxiety and feeding disorders .

Case Study 2: Phosphodiesterase Inhibition

Another study focused on the inhibition of phosphodiesterases (PDEs), where the compound showed an IC50 value of 0.3 µM. This inhibition is relevant for conditions like asthma and erectile dysfunction, where PDE inhibitors are beneficial .

Case Study 3: Anticancer Activity

The cytotoxic effects of the compound were evaluated against various cancer cell lines. The results indicated that it induced apoptosis with an IC50 value of 1.0 µM. This suggests potential utility in cancer therapeutics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.